3-[4-(Chloromethyl)phenyl]propan-1-ol
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Overview
Description
3-[4-(Chloromethyl)phenyl]propan-1-ol is an organic compound with the molecular formula C10H13ClO It is a derivative of phenylpropanol, where a chloromethyl group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(Chloromethyl)phenyl]propan-1-ol can be achieved through several methods. One common approach involves the reduction of 3-[4-(Chloromethyl)phenyl]propanoic acid using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) . The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation processes. The use of catalysts such as palladium on carbon (Pd/C) can facilitate the reduction of the corresponding acid or ester to yield this compound efficiently .
Chemical Reactions Analysis
Types of Reactions: 3-[4-(Chloromethyl)phenyl]propan-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or THF.
Substitution: NaN3 or KCN in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: 3-[4-(Chloromethyl)phenyl]propanoic acid.
Reduction: 3-[4-(Chloromethyl)phenyl]propan-1-amine.
Substitution: 3-[4-(Azidomethyl)phenyl]propan-1-ol or 3-[4-(Cyanomethyl)phenyl]propan-1-ol.
Scientific Research Applications
3-[4-(Chloromethyl)phenyl]propan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[4-(Chloromethyl)phenyl]propan-1-ol involves its interaction with specific molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can lead to the inhibition or activation of these targets, affecting various biochemical pathways . The hydroxyl group can also participate in hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
3-[4-(Bromomethyl)phenyl]propan-1-ol: Similar structure but with a bromine atom instead of chlorine.
3-[4-(Methoxymethyl)phenyl]propan-1-ol: Similar structure but with a methoxy group instead of chlorine.
3-[4-(Hydroxymethyl)phenyl]propan-1-ol: Similar structure but with a hydroxyl group instead of chlorine.
Uniqueness: 3-[4-(Chloromethyl)phenyl]propan-1-ol is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and chemical properties. The chlorine atom’s electronegativity and size influence the compound’s behavior in substitution and elimination reactions, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
74729-15-0 |
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Molecular Formula |
C10H13ClO |
Molecular Weight |
184.66 g/mol |
IUPAC Name |
3-[4-(chloromethyl)phenyl]propan-1-ol |
InChI |
InChI=1S/C10H13ClO/c11-8-10-5-3-9(4-6-10)2-1-7-12/h3-6,12H,1-2,7-8H2 |
InChI Key |
PDJHLNFNPHXOOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCO)CCl |
Origin of Product |
United States |
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